molecular formula C21H25N5O2 B14969159 N-{2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]butan-2-yl}-2,3-dihydro-1,4-benzodioxin-6-amine

N-{2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]butan-2-yl}-2,3-dihydro-1,4-benzodioxin-6-amine

Cat. No.: B14969159
M. Wt: 379.5 g/mol
InChI Key: SAUGVLKKXXSVIC-UHFFFAOYSA-N
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Description

N-{2-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE is a complex organic compound that features a tetrazole ring, a butyl chain, and a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE typically involves multiple steps, starting from commercially available precursors. Common synthetic routes include:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate nitriles with azide sources under acidic or basic conditions.

    Attachment of the Butyl Chain: This step often involves alkylation reactions using butyl halides in the presence of strong bases.

    Formation of the Benzodioxin Moiety: This can be synthesized through cyclization reactions involving catechol derivatives and appropriate dihalides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{2-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study biological pathways and interactions due to its ability to bind to specific molecular targets.

Mechanism of Action

The mechanism of action of N-{2-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and affecting downstream pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazoles: These compounds contain a benzene ring fused to an imidazole ring and share some structural similarities with the benzodioxin moiety.

    Tetrazoles: Compounds containing the tetrazole ring are structurally similar and often exhibit similar reactivity and applications.

    Catechol Derivatives: These compounds share the catechol moiety, which is part of the benzodioxin structure.

Uniqueness

N-{2-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE is unique due to its combination of a tetrazole ring, a butyl chain, and a benzodioxin moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H25N5O2

Molecular Weight

379.5 g/mol

IUPAC Name

N-[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]butan-2-yl]-2,3-dihydro-1,4-benzodioxin-6-amine

InChI

InChI=1S/C21H25N5O2/c1-5-21(4,22-16-9-10-17-18(13-16)28-12-11-27-17)20-23-24-25-26(20)19-14(2)7-6-8-15(19)3/h6-10,13,22H,5,11-12H2,1-4H3

InChI Key

SAUGVLKKXXSVIC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=NN=NN1C2=C(C=CC=C2C)C)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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